N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE
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Overview
Description
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE: is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a valuable heterocyclic structure in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the phenyl and nitrobenzamide groups. One common method involves the cyclization of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,2-a]pyridine core. Subsequent reactions with appropriate reagents introduce the phenyl and nitrobenzamide groups .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: Various substituted derivatives of the phenyl group can be formed depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: Its ability to inhibit lipoxygenase suggests potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase.
Comparison with Similar Compounds
N-(4-(IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENYL)CINNAMAMIDE: This compound also exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
IMIDAZO[1,2-A]PYRIDINE DERIVATIVES: These derivatives have been studied for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE is unique due to its specific combination of the imidazo[1,2-a]pyridine core with the nitrobenzamide group, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(16-5-1-2-6-18(16)24(26)27)21-15-10-8-14(9-11-15)17-13-23-12-4-3-7-19(23)22-17/h1-13H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUIJSWDDJFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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